Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16alpha)-

Description

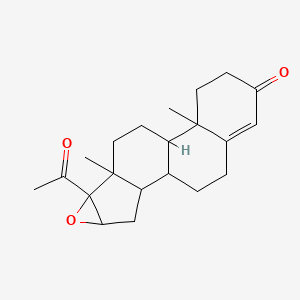

. This compound is a derivative of progesterone and features an epoxy group at the 16,17 position, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNVKVKZPHUYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16alpha)- typically involves the epoxidation of progesterone. One common method includes the use of peracids such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 16,17-epoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Zinc-Mediated Reduction and Epoxidation

-

Starting Material : 16-en-20-ketone steroid (pregna-4,16(17)-diene-3,20-dione).

-

Reaction Steps :

-

Reduction : Zinc powder reduces the 20-ketone to a hydroxyl group in organic solvents (e.g., glacial acetic acid, THF) at -20°C to 50°C. Organic acids (e.g., acetic acid) act as additives.

-

Epoxidation : The 16,17-double bond undergoes epoxidation using tert-butanol/benzyltrimethylammonium hydroxide (Triton B) .

-

Oxidation : The 20-hydroxyl group is oxidized back to a ketone, yielding 16α,17α-epoxyprogesterone .

-

Key Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Zn, organic acid | THF, glacial acetic acid | -20°C–50°C | >90% |

| 2 | Triton B | tert-butanol | 25°C–60°C | 80–85% |

| 3 | Oxidizing agent (e.g., CrO₃) | Cyclohexane | 60°C–80°C | ~80% |

Enzymatic Epoxidation by CYP17A1

Human cytochrome P450 17A1 (CYP17A1) catalyzes the 16α,17-epoxidation of 16,17-dehydroprogesterone (pregna-4,16-diene-3,20-dione) .

-

Reaction :

-

Byproducts : Minor 21-hydroxylation occurs in a 1:1 ratio with epoxidation .

-

Significance : Demonstrates the enzyme’s ability to perform non-canonical epoxidation alongside hydroxylation .

20-Hydroxyl Oxidation

-

Reagent : Chromic acid (CrO₃) or aluminum isopropoxide.

-

Conditions :

Epoxide Ring Stability

Competing Hydroxylation

Scientific Research Applications

Biological Activities

Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16alpha)- exhibits several important biological activities:

- Progestational Activity : This compound has been shown to possess progestational properties, making it useful in treating conditions related to progesterone deficiency such as amenorrhea and threatened abortion. It is reported to have enhanced sodium excretion and potassium retention compared to traditional progestins .

- Anti-inflammatory Properties : The compound can serve as an intermediate for synthesizing potent anti-inflammatory steroids like 16-methyl-9α-fluoroprednisolone .

Therapeutic Applications

The therapeutic applications of 16α,17α-epoxyprogesterone are diverse:

- Hormonal Therapies : It is utilized in hormonal replacement therapies and contraceptive formulations due to its progestational effects.

- Veterinary Medicine : The compound is also applicable in veterinary practices for managing reproductive issues in animals .

- Research Applications : As a steroidal intermediate, it plays a crucial role in the development of new pharmaceuticals targeting hormonal pathways .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study highlighted its effectiveness in treating premenstrual tension by mitigating water retention and sodium excretion issues associated with hormonal fluctuations .

- Research has indicated that derivatives of this compound can be synthesized for specific therapeutic uses, including formulations for dysmenorrhea and endometriosis treatment .

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16alpha)- involves its interaction with steroid hormone receptors. The epoxy group at the 16,17 position enhances its binding affinity and selectivity for these receptors, modulating gene expression and cellular responses. The compound’s effects are mediated through the activation of specific molecular pathways, including the regulation of transcription factors and enzymes involved in steroid metabolism .

Comparison with Similar Compounds

Similar Compounds

Progesterone: The parent compound, lacking the epoxy group.

17alpha-Hydroxyprogesterone: A hydroxylated derivative with different biological activity.

Corticosteroids: Steroidal compounds with similar structures but different functional groups and biological effects

Uniqueness

The presence of the 16,17-epoxy group in Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16alpha)- distinguishes it from other similar compounds. This structural feature imparts unique chemical reactivity and biological activity, making it valuable for specific research and therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16α)-?

- Methodological Answer : The compound is synthesized via multi-step routes starting from diosgenin, a steroidal sapogenin. Key steps include:

- Acetylation and Oxidation : Diosgenin undergoes hydrolysis to yield a diol intermediate, followed by selective oxidation of hydroxyl groups at C3 and C20 to form diketones .

- Epoxidation : The 16,17-double bond is oxidized using peracids (e.g., mCPBA) or enzymatic systems to introduce the epoxy group, with stereochemical control (16α-configuration) achieved via reaction temperature and solvent polarity optimization .

- Purification : Crystallization from methanol or ethanol yields the final product (melting point: 201°C) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., EPA/NIH database) confirms the molecular ion peak at m/z 328.4 (C21H28O3) and fragments indicative of epoxy ring cleavage .

- NMR Spectroscopy : ¹H and ¹³C NMR identify the epoxy protons (δ 3.2–3.8 ppm) and ketone carbons (C3: δ 210 ppm; C20: δ 207 ppm). 2D NMR (COSY, HSQC) resolves stereochemical assignments .

- Chromatography : HPLC retention time (13.936 min, C18 column, acetonitrile/water mobile phase) correlates with purity ≥95% .

Q. What analytical techniques ensure purity and stability assessment?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 240 nm) monitors degradation products, such as hydrolyzed diols or oxidized derivatives .

- TLC : Silica gel plates (hexane:ethyl acetate = 3:1) with vanillin-sulfuric acid staining detect impurities (Rf = 0.45 for the target compound) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How does the 16α,17-epoxy group influence metabolic stability and receptor binding?

- Methodological Answer :

- Metabolic Studies : Incubation with liver microsomes (e.g., human CYP3A4) identifies metabolites via LC-MS/MS. The epoxy group resists hydrolysis compared to non-epoxidized analogs, prolonging half-life .

- Receptor Docking : Molecular dynamics simulations show the epoxy ring enhances binding affinity to progesterone receptors (PR) by forming hydrophobic interactions with Leu715 and Gln725 residues .

Q. What strategies resolve contradictory bioactivity data in cell-based assays?

- Methodological Answer :

- Purity Verification : Re-test batches with discrepancies using orthogonal methods (e.g., GC-MS for residual solvents, ICP-MS for metal catalysts) to rule out batch variability .

- Assay Optimization : Standardize cell lines (e.g., PR-positive T47D cells), serum-free conditions, and controls (e.g., RU486 antagonist) to minimize off-target effects .

Q. How can regioselectivity challenges in epoxidation be addressed?

- Methodological Answer :

- Catalytic Systems : Use chiral Mn(III)-salen complexes or cytochrome P450 enzymes to favor 16α,17-epoxy over 16β isomers .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for α-configuration .

Q. What computational models predict the compound’s pharmacokinetics?

- Methodological Answer :

- QSAR Modeling : Train models on analogs (e.g., 16α-methylcortexolone) to predict logP (experimental: 2.8) and blood-brain barrier permeability .

- MD Simulations : Simulate membrane permeation using CHARMM force fields to assess passive diffusion rates .

Q. How is the compound utilized as an intermediate in corticosteroid synthesis?

- Methodological Answer :

- Hydroxylation : Microbial (e.g., Rhizopus nigricans) or chemical hydroxylation at C11 and C21 positions converts the compound to hydrocortisone precursors .

- Acetonide Formation : React with acetone under acid catalysis to form 16,17-acetonide derivatives (e.g., triamcinolone), enhancing glucocorticoid activity .

Q. What are the degradation pathways under accelerated stability conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.